molecular formula C18H22N6O9 B1459459 Dnp-pro-gln-gly-OH CAS No. 65080-33-3

Dnp-pro-gln-gly-OH

Cat. No.: B1459459
CAS No.: 65080-33-3
M. Wt: 466.4 g/mol
InChI Key: YPGZFLBTPSTOOB-AAEUAGOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-pro-gln-gly-OH typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps :

    Coupling: The amino acids are coupled to the resin using activating agents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc protecting group is removed using a mild base, typically piperidine in dimethylformamide (DMF).

    Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

While the industrial production of this compound is not extensively documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale SPPS, with optimizations for efficiency and yield. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions

Dnp-pro-gln-gly-OH primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions involve the cleavage of peptide bonds within the compound .

Common Reagents and Conditions

    Reagents: Proteases such as trypsin and matrix metalloproteinases.

    Conditions: Aqueous buffer solutions at physiological pH and temperature.

Major Products

The hydrolysis of this compound by proteases results in smaller peptide fragments and free amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dnp-pro-gln-gly-OH is unique in its specific sequence and the presence of the Dnp group, which makes it particularly suitable for certain protease assays. Its relatively short length and specific amino acid sequence provide distinct advantages in terms of ease of synthesis and specificity for certain proteases .

Properties

IUPAC Name

2-[[(2S)-5-amino-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O9/c19-15(25)6-4-11(17(28)20-9-16(26)27)21-18(29)13-2-1-7-22(13)12-5-3-10(23(30)31)8-14(12)24(32)33/h3,5,8,11,13H,1-2,4,6-7,9H2,(H2,19,25)(H,20,28)(H,21,29)(H,26,27)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGZFLBTPSTOOB-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dnp-pro-gln-gly-OH
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Dnp-pro-gln-gly-OH
Reactant of Route 5
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Reactant of Route 6
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